N1-(2-cyanophenyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide
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Overview
Description
N1-(2-cyanophenyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a cyanophenyl group, a furan-3-carbonyl group, and a piperidin-4-ylmethyl group, all connected through an oxalamide linkage. The unique structure of this compound makes it an interesting subject for study in organic chemistry and related disciplines.
Scientific Research Applications
N1-(2-cyanophenyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-cyanophenyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes the following steps:
Formation of the cyanophenyl intermediate:
Synthesis of the furan-3-carbonyl intermediate: The furan ring is functionalized with a carbonyl group through a Friedel-Crafts acylation reaction.
Preparation of the piperidin-4-ylmethyl intermediate: The piperidine ring is functionalized with a methyl group through a reductive amination reaction.
Coupling of intermediates: The final step involves the coupling of the cyanophenyl, furan-3-carbonyl, and piperidin-4-ylmethyl intermediates through an oxalamide linkage, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(2-cyanophenyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) can be used under anhydrous conditions.
Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination can be used under controlled temperature conditions.
Major Products Formed
Oxidation: Formation of furanone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Mechanism of Action
The mechanism of action of N1-(2-cyanophenyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: Modulating their activity and leading to downstream biological effects.
Interacting with cellular pathways: Affecting processes such as cell proliferation, apoptosis, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-cyanophenyl)-N2-(piperidin-4-ylmethyl)oxalamide
- N1-(2-cyanophenyl)-N2-((1-(furan-2-carbonyl)piperidin-4-yl)methyl)oxalamide
- N1-(2-cyanophenyl)-N2-((1-(thiophene-3-carbonyl)piperidin-4-yl)methyl)oxalamide
Uniqueness
N1-(2-cyanophenyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide is unique due to the specific combination of functional groups and their spatial arrangement. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c21-11-15-3-1-2-4-17(15)23-19(26)18(25)22-12-14-5-8-24(9-6-14)20(27)16-7-10-28-13-16/h1-4,7,10,13-14H,5-6,8-9,12H2,(H,22,25)(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSOGZFLTSYXQNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2C#N)C(=O)C3=COC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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